molecular formula C8H8O4 B6280344 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde CAS No. 2243512-20-9

5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde

Cat. No. B6280344
CAS RN: 2243512-20-9
M. Wt: 168.1
InChI Key:
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Description

5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde (5-Fur-3-Carb) is an organic compound with a carbonyl group at the 3-position of the furan ring. It is a versatile building block for organic synthesis and has a wide range of applications in the scientific and medical research fields. 5-Fur-3-Carb has been used in various laboratory experiments and studies, and its mechanism of action and biochemical and physiological effects have been investigated.

Scientific Research Applications

5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. It is a versatile building block for organic synthesis and can be used to synthesize a wide range of compounds, including heterocycles, polymers, and natural products. In medicinal chemistry, 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde has been used to synthesize a variety of drugs, including antifungal agents, antiviral agents, and anticancer agents. In drug discovery, 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde has been used to synthesize novel compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde is not fully understood, but it is believed to involve the formation of a covalent bond between the carbonyl group of the furan ring and the target molecule. This covalent bond is thought to be responsible for the biological activity of 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde. Additionally, it is believed that the hydrophobic nature of 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde may contribute to its biological activity by allowing it to bind to hydrophobic regions of target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde have been investigated in several studies. In one study, 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde was found to inhibit the growth of Candida albicans, a type of fungus, in a dose-dependent manner. In another study, 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde was found to inhibit the growth of human breast cancer cells in a dose-dependent manner. Additionally, 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde has been found to have anti-inflammatory, antioxidant, and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde in laboratory experiments has several advantages. It is a versatile building block for organic synthesis and can be used to synthesize a wide range of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde in laboratory experiments. It is not soluble in water and must be dissolved in organic solvents, which can be hazardous. Additionally, the mechanism of action of 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde is not fully understood and further research is needed to elucidate its mechanism of action.

Future Directions

The future directions for 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde include further investigation of its mechanism of action, development of new synthesis methods, and exploration of its potential therapeutic applications. Additionally, further research is needed to determine the biochemical and physiological effects of 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde in humans and other animals. Finally, further research is needed to determine the safety and toxicity of 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde in humans and other animals.

Synthesis Methods

5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde can be synthesized by several methods, including the Grignard reaction, the Ullmann reaction, and the Robinson annulation. The Grignard reaction is a nucleophilic addition reaction in which a Grignard reagent is added to an aldehyde or ketone to form a tertiary alcohol. The Ullmann reaction is a coupling reaction in which an organometallic reagent reacts with an aryl halide to form a carbon-carbon bond. The Robinson annulation is a cyclization reaction in which an aldehyde and an enone are reacted to form a six-membered ring.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde involves the conversion of furfural to the desired product through a series of reactions.", "Starting Materials": [ "Furfural", "1,3-dioxolane", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Furfural is reacted with 1,3-dioxolane in the presence of sodium borohydride and acetic acid to form 5-(1,3-dioxolan-2-yl)furan-3-methanol.", "Step 2: The product from step 1 is then oxidized using sodium hydroxide and water to form 5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde." ] }

CAS RN

2243512-20-9

Product Name

5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde

Molecular Formula

C8H8O4

Molecular Weight

168.1

Purity

0

Origin of Product

United States

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